2-phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine
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Overview
Description
2-Phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine: is a heterocyclic compound with a unique structure that combines a pyrimidine ring fused with an azepine ringIt is characterized by its solid form, typically appearing as white to slightly yellow crystals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of a phenyl-substituted pyrimidine with a suitable azepine precursor. The reaction conditions often include the use of organic solvents and catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 2-Phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated analogs.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions may involve the use of halogenating agents or nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidoazepine derivatives, while reduction may produce more saturated compounds .
Scientific Research Applications
Chemistry: In chemistry, 2-phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in various applications .
Biology: In biological research, this compound is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug discovery .
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic effects. They may be investigated as potential treatments for various diseases, including cancer and neurological disorders .
Industry: In the industrial sector, this compound may be used in the development of new materials with specific properties, such as polymers or coatings .
Mechanism of Action
The mechanism of action of 2-phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses .
Comparison with Similar Compounds
- 7-Methoxy-2-methyl-3,4,5,6-tetrahydro-2H-azepine
- 4-Chloro-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine
- 5-(2-Chloroethyl)-10,11-dihydro-5H-dibenzo[b,f]azepine
Comparison: Compared to these similar compounds, 2-phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine stands out due to its unique combination of a pyrimidine and azepine ring. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H15N3 |
---|---|
Molecular Weight |
225.29 g/mol |
IUPAC Name |
2-phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine |
InChI |
InChI=1S/C14H15N3/c1-2-4-11(5-3-1)14-16-10-12-6-8-15-9-7-13(12)17-14/h1-5,10,15H,6-9H2 |
InChI Key |
AQSSQHFSXCFKDE-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC2=NC(=NC=C21)C3=CC=CC=C3 |
Origin of Product |
United States |
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